![molecular formula C18H14N2O4 B4977465 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4977465.png)
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. PDP is a pyrazolidinedione derivative that exhibits unique properties, making it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects. 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In plants, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to enhance plant growth and increase crop yield. Additionally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been investigated for its potential use in the development of new materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has several advantages as a research compound. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits unique properties that make it an attractive candidate for further investigation. However, there are also limitations to its use in lab experiments. 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione research. In medicine, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be further investigated for its potential use as an anti-inflammatory, analgesic, and antipyretic agent. Additionally, its potential use as an anti-tumor agent could be explored further. In agriculture, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be tested for its ability to enhance plant growth and increase crop yield under different environmental conditions. Finally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Conclusion:
In conclusion, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that exhibits unique properties and has potential applications in various scientific fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could lead to significant advancements in these fields.
Synthesemethoden
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the reaction between 4-methylphenylhydrazine and 4-(1,3-benzodioxol-5-yl)but-3-en-2-one in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by the cyclization of the intermediate product to form 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. The yield of the synthesis is typically around 60%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied extensively for its potential applications in various scientific fields. In medicine, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. In agriculture, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been tested for its ability to enhance plant growth and increase crop yield. Additionally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied for its potential use in material science for the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-2-5-13(6-3-11)20-18(22)14(17(21)19-20)8-12-4-7-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,21)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFGJUUMGYANSW-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.